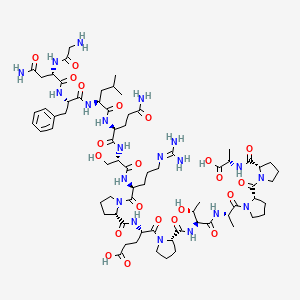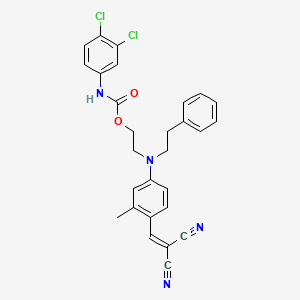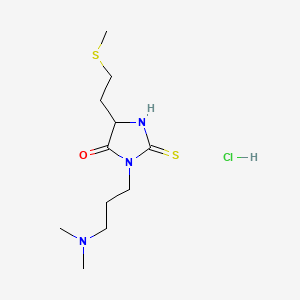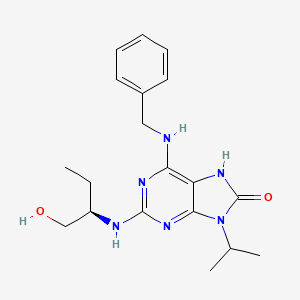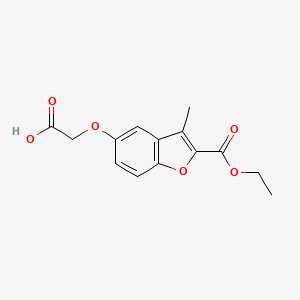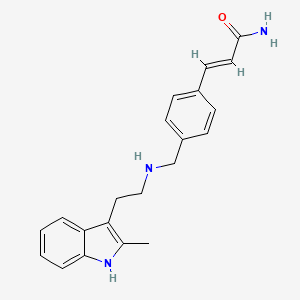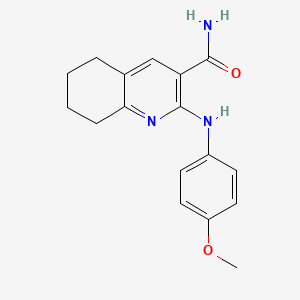
Woodfordin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Woodfordin I is a macrocyclic ellagitannin, a type of polyphenolic compound, isolated from the plant Woodfordia fruticosa. This compound is known for its significant biological activities, including antiproliferative and pro-apoptotic effects, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Woodfordin I involves complex organic reactions due to its macrocyclic structure. Typically, the synthesis starts with the extraction of ellagitannins from Woodfordia fruticosa using solvents like methanol or ethanol. The crude extract is then purified through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound is not widely established due to the complexity of its structure and the difficulty in obtaining high yields. advancements in biotechnological methods, such as in vitro regeneration and genetic manipulation of Woodfordia fruticosa, are being explored to enhance the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Woodfordin I undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into less oxidized forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the macrocyclic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield various hydroxy derivatives.
Scientific Research Applications
Woodfordin I has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of macrocyclic ellagitannins.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes such as apoptosis.
Mechanism of Action
Woodfordin I exerts its effects primarily through the induction of apoptosis in cancer cells. It targets mitochondrial pathways, leading to mitochondrial dysfunction and the activation of caspases, which are crucial enzymes in the apoptotic process. Additionally, this compound can modulate various signaling pathways, including those involving reactive oxygen species (ROS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
Comparison with Similar Compounds
Woodfordin C: Another ellagitannin from Woodfordia fruticosa with similar biological activities.
Oenothein B: A macrocyclic ellagitannin with notable antiproliferative effects.
Isoschimacoalin-A: Known for its antimicrobial and anti-inflammatory properties.
Comparison: Woodfordin I is unique due to its specific macrocyclic structure, which contributes to its distinct biological activities. Compared to Woodfordin C and Oenothein B, this compound has shown more pronounced pro-apoptotic effects in certain cancer cell lines .
Properties
CAS No. |
145851-27-0 |
|---|---|
Molecular Formula |
C75H52O49 |
Molecular Weight |
1737.2 g/mol |
IUPAC Name |
2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C75H52O49/c76-12-38-65(123-68(106)16-1-25(78)44(88)26(79)2-16)63-33(86)14-114-70(108)19-10-36(51(95)54(98)41(19)40-18(72(110)121-63)5-29(82)46(90)53(40)97)117-61-23(7-31(84)48(92)58(61)102)74(112)120-39(13-77)66(124-69(107)17-3-27(80)45(89)28(81)4-17)64-34(87)15-115-71(109)20-9-35(116-60-22(67(104)105)6-30(83)47(91)57(60)101)50(94)55(99)42(20)43-21(73(111)122-64)11-37(52(96)56(43)100)118-62-24(75(113)119-38)8-32(85)49(93)59(62)103/h1-13,33-34,38-39,63-66,78-103H,14-15H2,(H,104,105) |
InChI Key |
MNGUZAPPIPZQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC(C(COC(=O)C6=CC(=C(C(=C65)O)O)OC7=C(C(=C(C=C7C(=O)O)O)O)O)O)C(C(OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O1)C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


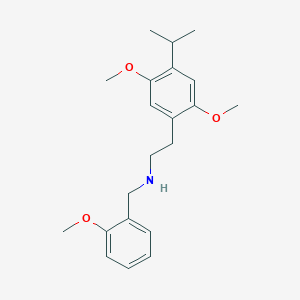
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)



